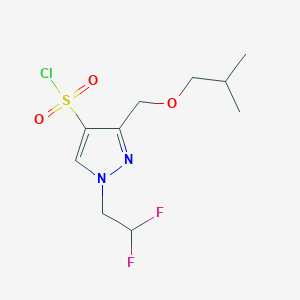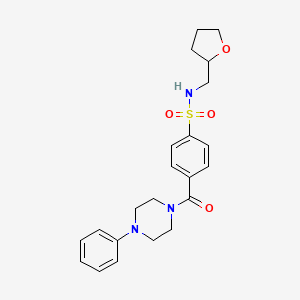
4-Ethoxynaphthalen-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxynaphthalen-1-amine hydrochloride is a chemical compound with the CAS Number: 858430-77-0 . It has a molecular weight of 223.7 and its IUPAC name is 4-ethoxynaphthalen-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Ethoxynaphthalen-1-amine hydrochloride is 1S/C12H13NO.ClH/c1-2-14-12-8-7-11 (13)9-5-3-4-6-10 (9)12;/h3-8H,2,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Ethoxynaphthalen-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 223.7 .Applications De Recherche Scientifique
Corrosion Inhibition
4-Ethoxynaphthalen-1-amine;hydrochloride is structurally similar to various organic compounds studied for their corrosion inhibition properties. For instance, the study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) shows its significant corrosion inhibition performance on mild steel in hydrochloric acid medium. The compound achieves up to 98% inhibition efficiency at a concentration of 3 × 10^−4 M, indicating its potential as a corrosion inhibitor. Polarization curves suggest that 4-MAT acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces adheres to Langmuir's isotherm, demonstrating chemisorption with a high negative value of free energy. This study highlights the potential application of structurally similar compounds like 4-Ethoxynaphthalen-1-amine;hydrochloride in corrosion inhibition (Bentiss et al., 2009).
Fluorescent Material Synthesis
Compounds structurally related to 4-Ethoxynaphthalen-1-amine;hydrochloride have been utilized in the synthesis of fluorescent materials. An efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives demonstrates the potential of using naphthalene derivatives in creating fluorescent materials. This synthesis involves a three-component reaction in water, underlining the versatility and environmental friendliness of utilizing such compounds in material science (Dabiri et al., 2011).
Antimicrobial Activity
The synthesis and study of various naphthalene derivatives also shed light on their antimicrobial properties. For example, the synthesis of new quinazolinone derivatives from 2-ethoxy-(4H)-3,1-benzoxazin-4-one reveals the antimicrobial potential of these compounds. Such studies provide a foundation for further investigation into the antimicrobial applications of 4-Ethoxynaphthalen-1-amine;hydrochloride and related compounds (El-Hashash et al., 2011).
Tubulin Polymerization Inhibitors
Research on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines provides insights into the potential use of naphthalene derivatives as tubulin polymerization inhibitors. These compounds have shown significant antiproliferative activity against cancer cell lines, highlighting their promise in cancer treatment research. The mechanism of action includes inhibiting tubulin polymerization and inducing cell cycle arrest, indicating the potential therapeutic applications of similar compounds like 4-Ethoxynaphthalen-1-amine;hydrochloride in oncology (Liu et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-ethoxynaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,2,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLANTUAZLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxynaphthalen-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide](/img/structure/B2763137.png)
![6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2763138.png)
![1-(furan-2-ylmethyl)-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2763140.png)

![7-[(4-Bromophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2763143.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2763152.png)

![Methyl 2-(2-(azepan-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2763154.png)
![2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2763155.png)
![tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2763157.png)